8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a butan-2-ylamino group, a chlorophenylmethyl group, and a methyl group attached to a purine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butan-2-ylamino group and the chlorophenylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted purine derivatives.
Scientific Research Applications
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 8-(Butylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- 8-(Isopropylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
- 8-(Ethylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Uniqueness
8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the butan-2-ylamino group and the chlorophenylmethyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-4-10(2)19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-7-5-6-8-12(11)18/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSVHCBASIYLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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